molecular formula C20H15N3O6S B11059102 6-methyl-N-(2-nitrophenyl)-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide

6-methyl-N-(2-nitrophenyl)-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide

Cat. No.: B11059102
M. Wt: 425.4 g/mol
InChI Key: UQHFNHXEGQCVNA-UHFFFAOYSA-N
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Description

6-methyl-N-(2-nitrophenyl)-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo oxathiazepines This compound is characterized by its unique structure, which includes a dibenzo oxathiazepine core with a nitrophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(2-nitrophenyl)-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Dibenzo Oxathiazepine Core: The initial step involves the cyclization of a suitable precursor to form the dibenzo oxathiazepine core. This can be achieved through a condensation reaction between an ortho-aminothiophenol and a dibenzoyl chloride derivative under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction. This involves treating the dibenzo oxathiazepine intermediate with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(2-nitrophenyl)-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiazepine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-methyl-N-(2-nitrophenyl)-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(2-nitrophenyl)-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, its potential anticancer activity may involve inhibition of specific kinases or enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-N-(2-nitrophenyl)-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide: Lacks the 5,5-dioxide functionality.

    6-methyl-N-(2-aminophenyl)-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide: Contains an amino group instead of a nitro group.

    6-methyl-N-(2-nitrophenyl)-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of the 5,5-dioxide functionality in 6-methyl-N-(2-nitrophenyl)-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide adds to its chemical reactivity and potential applications. This functionality can enhance its interaction with biological targets and improve its stability and solubility, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H15N3O6S

Molecular Weight

425.4 g/mol

IUPAC Name

6-methyl-N-(2-nitrophenyl)-5,5-dioxobenzo[c][5,2,1]benzoxathiazepine-3-carboxamide

InChI

InChI=1S/C20H15N3O6S/c1-22-16-8-4-5-9-17(16)29-18-11-10-13(12-19(18)30(22,27)28)20(24)21-14-6-2-3-7-15(14)23(25)26/h2-12H,1H3,(H,21,24)

InChI Key

UQHFNHXEGQCVNA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(S1(=O)=O)C=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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